1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID

Description

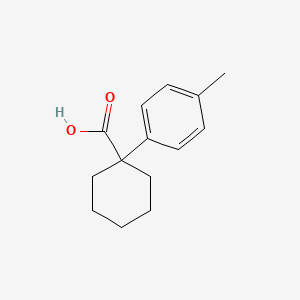

1-(4-Methylphenyl)-1-cyclohexanecarboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted at the 1-position with both a carboxylic acid group and a 4-methylphenyl (p-tolyl) group. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and hydrophobic contributions from the aromatic and cyclohexane rings.

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVYUARQHKRBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233673 | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84682-27-9 | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84682-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

a) 1-(4-Chlorophenyl)-1-Cyclohexanecarboxylic Acid

- Molecular Weight : 238.70 g/mol

- CAS RN : 58880-37-8

- Melting Point : 153–155°C

- Key Difference: Replacement of the methyl group with chlorine increases polarity and electron-withdrawing effects, elevating the melting point compared to methyl-substituted analogs.

b) 1-(4-Fluorophenyl)-4-Oxocyclohexanecarboxylic Acid

- Molecular Formula : C₁₃H₁₃FO₃

- CAS RN : 80912-58-9

- Key Difference : The fluorine substituent and 4-oxo group introduce additional polarity and hydrogen-bonding capacity. The ketone moiety may reduce acidity of the carboxylic acid due to electron-withdrawing effects, influencing solubility and pharmacokinetic profiles .

Variation in Cycloalkane Ring Size

a) 1-(4-Chlorophenyl)-1-Cyclopentanecarboxylic Acid

- Molecular Weight : 224.68 g/mol

- CAS RN : 80789-69-1

- Melting Point : 160–164°C

- Key Difference : Reducing the ring size from cyclohexane to cyclopentane increases strain but improves molecular packing, resulting in a higher melting point. The smaller ring may also alter steric interactions in synthetic applications .

b) 1-(4-Methylphenyl)-1-Cyclopropanecarboxylic Acid

- Molecular Weight : 190.22 g/mol (calculated)

- CAS RN : 83846-66-6

- This strain may lower melting points compared to larger rings, though experimental data are needed for confirmation .

Functional Group Modifications

a) Cis-2-(p-Chlorobenzoyl)-1-Cyclohexanecarboxylic Acid

- Molecular Weight : 266.72 g/mol

- CAS RN : 52240-18-3

- Melting Point : 147–151°C

- The cis configuration may influence crystallinity and biological activity .

b) 4-(4-Chlorophenyl)-1-Methylcyclohexanecarboxylic Acid

- Molecular Formula : C₁₄H₁₇ClO₂

- CAS RN : 61405-10-5

- Key Difference : A methyl group at the 4-position of the cyclohexane ring increases hydrophobicity and may hinder rotation, affecting conformational flexibility and interaction with biological targets .

Biological Activity

1-(4-Methylphenyl)-1-cyclohexanecarboxylic acid, also known as MPC , is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : 1-(4-Methylphenyl)-1-cyclohexanecarboxylic acid

- CAS Number : 84682-27-9

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

MPC exhibits its biological activity primarily through the inhibition of specific enzymes. Research indicates that it may interact with enzymes involved in metabolic pathways, leading to various physiological effects:

- Enzyme Inhibition : MPC has been shown to inhibit certain key enzymes that play roles in metabolic processes, which can affect cellular functions and overall homeostasis.

- Anti-inflammatory Effects : Some studies suggest that MPC may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

Enzymatic Activity

The compound has been investigated for its effects on enzyme activity. For instance, studies have highlighted its potential to inhibit enzymes related to the metabolism of lipids and carbohydrates, which could have implications for metabolic disorders such as diabetes and obesity.

Antimicrobial Properties

MPC has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibitory properties of MPC revealed significant inhibition against specific targets. The research focused on the kinetic parameters of enzyme activity in the presence of varying concentrations of MPC, demonstrating a dose-dependent effect.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, MPC was administered to assess its anti-inflammatory effects. Results indicated a marked reduction in inflammatory markers compared to control groups, suggesting that MPC may modulate inflammatory pathways effectively.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial Activity | Inhibition against specific bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.